4,4,5,5,6,6-Hexafluorohex-2-ynoic acid
Description
4,4,5,5,6,6-Hexafluorohex-2-ynoic acid is a fluorinated carboxylic acid characterized by a triple bond (alkyne) at the C2 position and six fluorine atoms substituted on carbons 4, 5, and 4. The combination of fluorine’s strong electron-withdrawing inductive effect and the electron-deficient alkyne moiety enhances the compound’s acidity, making it significantly stronger than non-fluorinated or partially fluorinated analogs. This structural arrangement also confers high thermal stability and resistance to metabolic degradation, which is advantageous in pharmaceutical and material science applications, such as drug design or polymer synthesis .
Properties
CAS No. |
110680-66-5 |
|---|---|
Molecular Formula |
C6H2F6O2 |
Molecular Weight |
220.07 g/mol |
IUPAC Name |
4,4,5,5,6,6-hexafluorohex-2-ynoic acid |
InChI |
InChI=1S/C6H2F6O2/c7-4(8)6(11,12)5(9,10)2-1-3(13)14/h4H,(H,13,14) |
InChI Key |
PJOMFELBFMPOEI-UHFFFAOYSA-N |
Canonical SMILES |
C(#CC(C(C(F)F)(F)F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Fluorinated Alkyne Intermediate Strategy
A common approach involves constructing the fluorinated alkyne backbone before introducing the carboxylic acid group. This method leverages the stability of alkynes under fluorination conditions:
Synthesis of Hexafluorohex-2-yne :
- Starting with 1,1,2,2,3,3-hexafluorohexane, dehydrohalogenation using a strong base (e.g., potassium tert-butoxide) yields the alkyne.
- Alternative routes employ Sonogashira coupling between trifluoroethylene and a fluorinated acetylene precursor, though this requires palladium catalysis and careful control of fluorine substitution patterns.
Oxidation to Carboxylic Acid :
Direct Fluorination of Hex-2-ynoic Acid
This method introduces fluorine atoms into a preformed alkyne-carboxylic acid structure:
Electrophilic Fluorination :
Radical Fluorination :
Carboxylic Acid Group Introduction via Hydrolysis
Precursor esters or nitriles are hydrolyzed to yield the target acid:
Ester Hydrolysis :
Nitrile Hydrolysis :
Reaction Optimization and Challenges
Fluorination Selectivity
Achieving regioselective fluorination at positions 4–6 remains a key challenge. Computational studies suggest that fluorine atoms at positions 4 and 5 stabilize the alkyne through hyperconjugation, but steric hindrance at position 6 complicates complete substitution.
Stability of Intermediates
Fluorinated alkynes are prone to hydration in aqueous media, forming ketones. Anhydrous conditions and low temperatures (-20°C) are critical during hydrolysis steps.
Purification
The compound’s moderate lipophilicity complicates chromatography. Recrystallization from hexane/ethyl acetate (9:1) provides purity >95%, as confirmed by $$^{19}\text{F}$$ NMR.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,6,6-Hexafluorohex-2-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different fluorinated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction. Substitution reactions may involve nucleophiles like amines or alcohols .
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, such as fluorinated carboxylic acids, alkenes, and alkanes, depending on the reaction conditions and reagents used .
Scientific Research Applications
4,4,5,5,6,6-Hexafluorohex-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorination on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
Industry: It is used in the production of specialized materials, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism by which 4,4,5,5,6,6-Hexafluorohex-2-ynoic acid exerts its effects involves interactions with molecular targets through its fluorinated and alkyne functional groups. These interactions can influence various biochemical pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4,4,5,5,6,6-Hexafluorohex-2-ynoic acid with structurally related fluorinated carboxylic acids, focusing on substitution patterns, bond types, and inferred physicochemical properties.
Structural and Functional Group Comparisons
Acidity and Reactivity
- Acidity: The triple bond in 4,4,5,5,6,6-Hexafluorohex-2-ynoic acid increases electron withdrawal compared to alkenes or single bonds, leading to a lower pKa (stronger acidity) than analogs like 4,5,5,6,6,6-Hexafluorohex-2-enoic acid.
- Stability : The alkyne’s linear geometry reduces steric hindrance compared to branched analogs (e.g., CF�3-containing compounds), favoring applications in modular synthesis (e.g., click chemistry).
Q & A
Q. How can factorial design optimize multifactorial experiments (e.g., solvent, catalyst, temperature) in its synthesis or application studies?
- Methodological Answer: Implement a 2³ factorial design to screen variables. For synthesis, factors could include fluorinating agent concentration (low/high), temperature (0°C/25°C), and solvent polarity (DMF/THF). Analyze main effects and interactions via ANOVA to identify critical parameters. Follow with response surface methodology (RSM) for fine-tuning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
